molecular formula C23H24N2O4S B3313066 N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 946343-52-8

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B3313066
CAS No.: 946343-52-8
M. Wt: 424.5 g/mol
InChI Key: RKZWSLJYIJZLHH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a methoxy group, and a phenylsulfanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide can be achieved through a multi-step process. One common method involves the Staudinger reaction, where ketene-imine cycloadditions are used to form the azetidinone ring . The reaction conditions typically include the use of ceric ammonium nitrate as an oxidizing agent to remove the N-(p-ethoxyphenyl) group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and molar equivalents of reagents, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate yields dearylated azetidinones .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-19-11-9-17(10-12-19)24-23(27)15-25-14-22(28-2)21(26)13-18(25)16-30-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZWSLJYIJZLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
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N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
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N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
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N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
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N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
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N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide

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